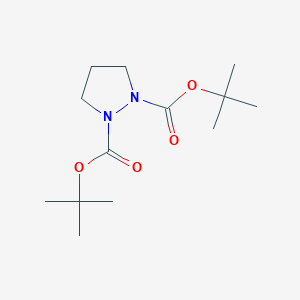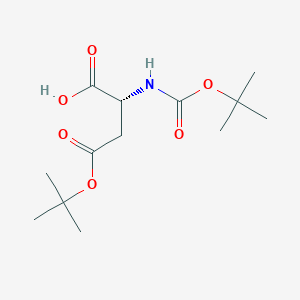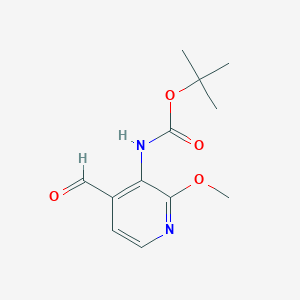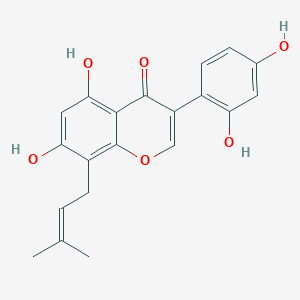
2,3-脱氢木犀草素
描述
2,3-Dehydrokievitone is a naturally occurring isoflavonoid compound extracted from the roots of Erythrina sacleuxii. It has garnered significant attention due to its potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound is known for its ability to inhibit the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus, without affecting bacterial growth .
科学研究应用
2,3-Dehydrokievitone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoflavonoids and their derivatives.
Industry: The compound’s antimicrobial properties make it a candidate for use in developing new antimicrobial agents and preservatives.
作用机制
- Downstream effects include reduced hemolysin production and decreased damage to host cells (e.g., A549 cells) by S. aureus .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
2,3-Dehydrokievitone interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit the activity of alpha-hemolysin (Hla), an extracellular toxin secreted by Staphylococcus aureus . This inhibition occurs in a dose-dependent manner .
Cellular Effects
2,3-Dehydrokievitone has significant effects on various types of cells and cellular processes. It has been found to significantly decrease hemolysin expression in a dose-dependent manner, but it does not potently neutralize hemolysin activity . It also significantly attenuates the damage of A549 cells by S. aureus and reduces the release of lactate dehydrogenase (LDH) .
Molecular Mechanism
The molecular mechanism of 2,3-Dehydrokievitone involves its interaction with alpha-hemolysin (Hla). It affects hemolytic activity through indirect binding to Hla . RT-qPCR and western blot revealed that 2,3-Dehydrokievitone suppressed Hla expression at the mRNA and protein levels, and further decreased accessory gene regulator A (agrA) transcription levels .
Temporal Effects in Laboratory Settings
It has been found to have a significant impact on the expression of alpha-hemolysin (Hla) in a dose-dependent manner .
Dosage Effects in Animal Models
In the MRSA-induced pneumonia mouse model, 2,3-Dehydrokievitone treatment prolonged the life span of mice and reduced the bacterial load in the lungs, which significantly alleviated the damage to the lungs
Metabolic Pathways
It has been found that 2,3-Dehydrokievitone was metabolized by both Aspergillus flavus and Botrytis cinerea to yield the same three compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydrokievitone involves several steps, starting with the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol. This reaction yields 8-(3-hydroxy-3-methylbutynyl)isoflavone. Subsequent dehydration of the benzoate obtained from this intermediate in two steps produces a mixture of 8-prenylisoflavone and its regioisomer. Treatment of this mixture with aqueous mercury(II) nitrate allows the isolation of 8-prenylisoflavone, which is then hydrolyzed to yield 2,3-Dehydrokievitone .
Industrial Production Methods: Industrial production methods for 2,3-Dehydrokievitone are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions: 2,3-Dehydrokievitone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
相似化合物的比较
Kievitone: Another isoflavonoid with similar antimicrobial properties.
Genistein: A well-known isoflavonoid with various biological activities, including antimicrobial and anticancer properties.
Daidzein: An isoflavonoid with estrogenic activity and potential health benefits.
Uniqueness: 2,3-Dehydrokievitone is unique due to its specific ability to inhibit alpha-hemolysin without affecting bacterial growth, making it a promising candidate for developing antivirulence therapies. Unlike other isoflavonoids, its mechanism of action involves indirect binding to the toxin, which reduces the likelihood of developing bacterial resistance .
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSADRZXTYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225121 | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74161-25-4 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DEHYDROKIEVITONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


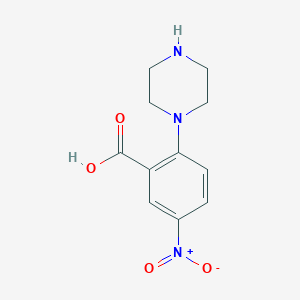


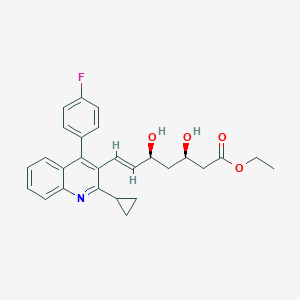
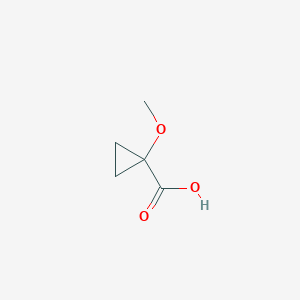
![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)
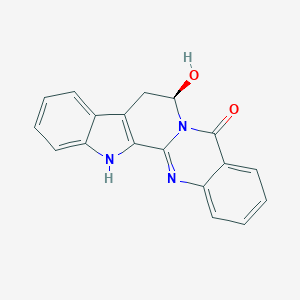

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)
